molecular formula C11H14O4 B13542223 3-Hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid

3-Hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid

Cat. No.: B13542223
M. Wt: 210.23 g/mol
InChI Key: OSQCDKRWTMZBMX-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxymethyl group, and a phenyl group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenylpropanoic acids with various functional groups.

Scientific Research Applications

3-Hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxymethyl groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-hydroxy-3-[3-(methoxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H14O4/c1-15-7-8-3-2-4-9(5-8)10(12)6-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14)

InChI Key

OSQCDKRWTMZBMX-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C(CC(=O)O)O

Origin of Product

United States

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